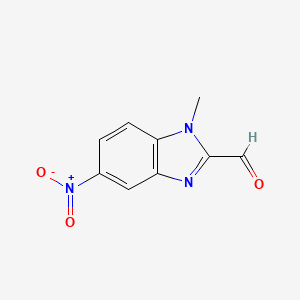

1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-5-nitrobenzimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-11-8-3-2-6(12(14)15)4-7(8)10-9(11)5-13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFYTPXAPAREGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis of Antibacterial Hybrids

1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde can be used to synthesize hybrid molecules with antibacterial properties .

Procedure:

- Condensation: React 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with 3(2H)-benzofuranones in acetic acid (AcOH) at 100 °C for 6 hours . A catalytic amount of sulfuric acid can be used to promote the reaction . Alternatively, the reaction can be performed with Ac2O in the presence of AcONa at 100 °C for 1.5 hours .

Result:

The condensation of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with 3(2H)-benzofuranones yields (Z)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylene]benzofuran-3(2H)-ones . Yields ranging from 42 to 62% have been reported using this method .

Antibacterial Activity of Nitroimidazole Hybrids

In vitro studies have demonstrated that nitroimidazole hybrids exhibit antibacterial properties against Gram-positive and Gram-negative bacteria .

- (Z)-2-[(5-nitrofuran-2-yl)methylene]benzofuran-3(2H)-ones: Showed significant in vitro antibacterial activity against Gram-positive (S. aureus ATCC 25923) and Gram-negative bacteria (Caulobacter crescentus NA 1000) .

- (Z)-2-[(1-methyl-5-nitro-1H-imidazol-2-yl)methylene]benzofuran-3(2H)-ones and (Z)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)methylene]benzofuran-3(2H)-ones: These nitroimidazole hybrids were tested in vitro against Gram-positive bacteria such as S. aureus, methicillin-resistant S. aureus (MRSA), Staphylococcus epidermidis, Bacillus subtilis, and the Gram-negative bacterium K. pneumoniae .

- 5-nitroimidazole/(1,3,4-thiadiazol-2-yl)-morpholine-1,1-dioxide hybrids: These compounds inhibited the growth of metronidazole-sensitive and metronidazole-resistant H. pylori strains . For example, 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl]thiomorpholine-1,1-dioxide at a concentration of 8 μg/disc showed inhibition zone diameters of 32 and 27 mm against these two bacterial strains in a disk diffusion assay .

- Metronidazole/1,2,3-triazole conjugates: These compounds were synthesized to overcome resistance to metronidazole and tested against Gram-negative E. coli and P. aeruginosa and Gram-positive S. aureus . The synthesis involved preparing 1-(2-azidoethyl)-2-methyl-5-nitro-1H-imidazole from metronidazole, followed by reaction with 1-alkynes to form the hybrid conjugates .

Mechanism of Action

The mechanism by which 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it might interfere with DNA replication or induce apoptosis in cancer cells.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets bacterial enzymes or cell wall synthesis pathways.

Anticancer Activity: Interacts with DNA or cellular pathways involved in cell division and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Benzoimidazole Derivatives

- The similarity score (0.84) indicates moderate structural overlap .

- 1,2-Dimethyl-1H-benzoimidazole-5-carbaldehyde (CAS RN: 4597-21-1) :

An additional methyl group at position 2 increases steric hindrance, which may reduce reactivity compared to the target compound. Similarity score: 0.74 .

(b) Imidazole Derivatives (Non-Benzannulated)

- 1-Methyl-1H-imidazole-5-carbaldehyde (CAS RN: 39021-62-0) :

Lacks the benzene ring, resulting in a simpler imidazole structure. Melting point: 53–54°C. Price: JPY 81,200/5g (97% purity). The absence of aromatic conjugation reduces thermal stability compared to benzimidazoles . - 2-Methyl-1H-imidazole-4-carbaldehyde (CAS RN: 35034-22-1) :

Methyl at position 2 and carbaldehyde at position 3. Higher melting point (165°C) due to stronger intermolecular interactions .

Physicochemical Properties

| Compound Name | CAS RN | Molecular Formula | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde | 3012-80-4 | C9H7N3O3 | Not reported | Nitro, Carbaldehyde, Methyl |

| 6-Fluoro-1H-benzoimidazole-2-carbaldehyde | 885280-34-2 | C8H5FN2O | Not reported | Fluorine, Carbaldehyde |

| 1-Methyl-1H-imidazole-5-carbaldehyde | 39021-62-0 | C5H6N2O | 53–54 | Carbaldehyde, Methyl |

| 2-Methyl-5-nitro-1H-benzimidazole (Hydrate) | - | C8H7N3O2·H2O | Not reported | Nitro, Methyl |

Data sourced from crystallography studies and reagent catalogs

Crystallographic and Stability Data

- Planarity and Hydrogen Bonding :

The nitro and methyl groups in 2-Methyl-5-nitro-1H-benzimidazole induce near-planar molecular geometry (max deviation: 0.137 Å), stabilized by N–H⋯O and π–π interactions (centroid distance: 3.64 Å) . Similar planarity is expected in the target compound, enhancing crystal packing efficiency. - Thermal Stability :

Nitro groups generally lower thermal stability compared to halogenated analogs (e.g., 6-fluoro derivatives), but the benzimidazole core mitigates this effect .

Commercial Availability and Pricing

While direct pricing data for the target compound is unavailable, related compounds show significant cost variations:

Biological Activity

1-Methyl-5-nitro-1H-benzoimidazole-2-carbaldehyde is a synthetic compound belonging to the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound features a methyl group at the 1-position and a nitro group at the 5-position of the benzimidazole ring. The presence of these functional groups significantly influences its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. Specifically, this compound has been tested against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Studies indicate that derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. Research has highlighted its effectiveness against various fungal strains.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | < 15 µg/mL | |

| Aspergillus niger | < 15 µg/mL |

The low MIC values against these fungal strains indicate significant antifungal potential, making it a candidate for further investigation in antifungal drug development.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have also been explored. Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of several benzimidazole derivatives against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity.

Table 3: Cytotoxic Activity of Benzimidazole Derivatives

The promising results from these studies suggest that further exploration into the anticancer properties of this compound could lead to the development of effective therapeutic agents.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components such as DNA or proteins, thereby disrupting normal cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.